molecular formula C10H15BrN2O6 B14656928 5-Bromo-6-hydroxy-5,6-dihydrothymidine CAS No. 43179-29-9

5-Bromo-6-hydroxy-5,6-dihydrothymidine

Cat. No.: B14656928
CAS No.: 43179-29-9
M. Wt: 339.14 g/mol
InChI Key: QXTLVJPXEUPBNF-FZCTVIHWSA-N
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Description

(5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, multiple hydroxyl groups, and a diazinane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the bromine and hydroxyl groups. Common synthetic routes may involve:

    Formation of the Diazinane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Hydroxylation: The hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

    Batch Processing: Utilizing batch reactors to control reaction conditions and ensure high yield and purity.

    Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or convert hydroxyl groups to hydrogen atoms.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Altering Cell Membrane Properties: Affecting cell signaling and transport processes.

Comparison with Similar Compounds

Similar Compounds

    (5R,6R)-5-chloro-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione: Similar structure but with a chlorine atom instead of bromine.

    (5R,6R)-5-iodo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

43179-29-9

Molecular Formula

C10H15BrN2O6

Molecular Weight

339.14 g/mol

IUPAC Name

(5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H15BrN2O6/c1-10(11)7(16)12-9(18)13(8(10)17)6-2-4(15)5(3-14)19-6/h4-6,8,14-15,17H,2-3H2,1H3,(H,12,16,18)/t4-,5+,6+,8+,10-/m0/s1

InChI Key

QXTLVJPXEUPBNF-FZCTVIHWSA-N

Isomeric SMILES

C[C@]1([C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)Br

Canonical SMILES

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)Br

Origin of Product

United States

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